molecular formula C7H14ClN B6276780 1-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride CAS No. 2763758-79-6

1-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride

Cat. No.: B6276780
CAS No.: 2763758-79-6
M. Wt: 147.64 g/mol
InChI Key: CACXGFVEHLARQE-UHFFFAOYSA-N
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Description

1-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN It is a hydrochloride salt form of 1-(3-methylidenecyclobutyl)ethan-1-amine, which is a derivative of cyclobutane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through a between a diene and a dienophile.

    Introduction of the amine group: The cyclobutane derivative is then subjected to a using an appropriate amine donor and a transaminase enzyme.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of high-throughput screening methods to identify efficient transaminases and reaction conditions that minimize by-product formation and maximize product yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

1-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. This can affect enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

1-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-(3-methylphenyl)ethan-1-amine: This compound has a similar structure but with a phenyl group instead of a cyclobutane ring.

    2-[1-(methoxymethyl)-3-methylidenecyclobutyl]ethan-1-amine: This compound has a methoxymethyl group attached to the cyclobutane ring.

The uniqueness of this compound lies in its cyclobutane ring structure, which imparts different chemical and biological properties compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride involves the reaction of 3-methylidenecyclobutanone with ethylamine followed by hydrochloric acid treatment.", "Starting Materials": [ "3-methylidenecyclobutanone", "ethylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-methylidenecyclobutanone is reacted with excess ethylamine in the presence of a base catalyst such as sodium hydroxide to form 1-(3-methylidenecyclobutyl)ethan-1-amine.", "Step 2: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(3-methylidenecyclobutyl)ethan-1-amine, which is the final product." ] }

CAS No.

2763758-79-6

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

1-(3-methylidenecyclobutyl)ethanamine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-5-3-7(4-5)6(2)8;/h6-7H,1,3-4,8H2,2H3;1H

InChI Key

CACXGFVEHLARQE-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(=C)C1)N.Cl

Purity

95

Origin of Product

United States

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